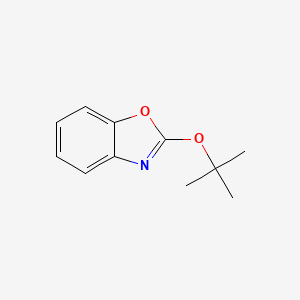

Benzoxazole, 2-(1,1-dimethylethoxy)-

Description

Contextualization of Benzoxazole (B165842) Heterocycles in Contemporary Organic Chemistry

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in modern organic chemistry. beilstein-journals.orgnih.gov This interest stems from their presence in a variety of natural products and their wide-ranging applications in medicinal chemistry, materials science, and as versatile intermediates in organic synthesis. nih.govnih.gov The benzoxazole scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and an oxazole (B20620) ring, is a key structural motif in numerous biologically active molecules.

The synthesis of the benzoxazole core has been the subject of extensive research, with numerous methods developed for its construction. mdpi.comresearchgate.netorganic-chemistry.orgnih.gov Classical approaches often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. beilstein-journals.org However, contemporary research focuses on the development of milder, more efficient, and environmentally benign synthetic protocols. These modern methods often utilize a variety of catalysts and starting materials to afford a diverse array of substituted benzoxazoles. researchgate.netnih.gov

Significance of C2-Substituted Benzoxazoles in Advanced Chemical Research

Among the various substituted benzoxazoles, those functionalized at the C2 position are of particular importance. nih.gov The substituent at this position significantly influences the electronic properties and biological activity of the molecule. A wide variety of groups, including aryl, alkyl, amino, and alkoxy moieties, have been introduced at the C2 position, leading to a vast library of compounds with diverse applications. beilstein-journals.orgnih.gov

The development of novel methodologies for the selective introduction of substituents at the C2 position remains an active area of research. nih.gov These methods are crucial for the synthesis of new benzoxazole derivatives with tailored properties for specific applications in fields such as pharmaceuticals and organic electronics. nih.gov

Rationale for the Academic Investigation of Benzoxazole, 2-(1,1-dimethylethoxy)-

The specific compound, Benzoxazole, 2-(1,1-dimethylethoxy)-, presents an interesting case for academic investigation due to the unique steric and electronic properties of the 1,1-dimethylethoxy (tert-butoxy) group. While direct research on this specific molecule is not extensively documented, its study is warranted for several theoretical and practical reasons.

The tert-butoxy (B1229062) group is a bulky substituent that can exert significant steric hindrance. researchgate.net This steric bulk can influence the conformation of the molecule and affect its interaction with other molecules, which is a critical factor in the design of biologically active compounds. researchgate.net The tert-butyl moiety is known to enhance the stability of adjacent functional groups by providing a steric shield. researchgate.net

From an electronic standpoint, the oxygen atom of the alkoxy group can donate electron density to the benzoxazole ring system through resonance, while the alkyl group has an electron-donating inductive effect. The interplay of these effects can modulate the reactivity of the benzoxazole core. The tert-butyl group, in particular, is known to have a pronounced electron-donating effect. nih.gov The presence of the tert-butoxy group at the C2 position is expected to increase the electron density of the benzoxazole system, potentially influencing its reactivity in electrophilic aromatic substitution reactions. libretexts.org

Table 1: Comparison of Steric and Electronic Parameters of Common Alkoxy Groups

| Substituent | van der Waals Volume (ų) | Hammett Sigma (σp) |

| Methoxy (-OCH₃) | 22.4 | -0.27 |

| Ethoxy (-OCH₂CH₃) | 38.3 | -0.25 |

| Isopropoxy (-OCH(CH₃)₂) | 54.2 | -0.28 |

| tert-Butoxy (-OC(CH₃)₃) | 70.1 | -0.31 |

Note: The data in this table is illustrative and based on generally accepted values for steric bulk and electronic effects.

The 2-(1,1-dimethylethoxy)benzoxazole scaffold holds promise for further functionalization and derivatization. The alkoxy group at the C2 position can potentially be a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups. nih.govnih.gov However, the steric bulk of the tert-butoxy group might hinder such reactions.

Furthermore, the benzoxazole ring itself can undergo electrophilic substitution reactions, such as nitration or halogenation. msu.edubyjus.com The electron-donating nature of the tert-butoxy group is expected to activate the benzene portion of the molecule towards electrophilic attack, likely directing incoming electrophiles to the ortho and para positions relative to the oxygen atom of the fused ring system. libretexts.org The specific regioselectivity would be a subject of interest for synthetic exploration. The tert-butoxy group can also be cleaved under acidic conditions, providing a pathway to 2-hydroxybenzoxazole (benzoxazol-2(3H)-one), a versatile intermediate for further synthesis.

Structure

3D Structure

Properties

CAS No. |

89114-28-3 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-1,3-benzoxazole |

InChI |

InChI=1S/C11H13NO2/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |

InChI Key |

NOQCRQAVECHJIO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC1=NC2=CC=CC=C2O1 |

Canonical SMILES |

CC(C)(C)OC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Formation of Benzoxazole, 2 1,1 Dimethylethoxy

Detailed Mechanistic Hypotheses for Key Cyclization Reactions

The synthesis of 2-(1,1-dimethylethoxy)benzoxazole likely proceeds through the initial formation of an N-acylated intermediate derived from 2-aminophenol (B121084). A common and plausible reagent for introducing the 2-(1,1-dimethylethoxy) group is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Proposed Amide Activation and Intramolecular Cyclization Pathways

The reaction is hypothesized to initiate with the nucleophilic attack of the amino group of 2-aminophenol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This step is analogous to the well-known Boc-protection of amines. This initial reaction forms an N-tert-butoxycarbonyl-2-aminophenol intermediate (N-Boc-2-aminophenol).

Once this intermediate is formed, the subsequent intramolecular cyclization is the critical step in forming the benzoxazole (B165842) ring. This process can be facilitated under thermal or catalytic conditions. The proposed pathway involves the activation of the carbonyl group of the carbamate (B1207046). In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group.

Alternatively, under thermal conditions, direct intramolecular attack of the hydroxyl group on the carbamate carbonyl can occur. This cyclization forms a tetrahedral intermediate. The collapse of this intermediate, with the expulsion of a tert-butoxide group and carbon dioxide, or through a concerted mechanism, leads to the formation of the benzoxazole ring.

A general representation of this proposed pathway is outlined below:

| Step | Description | Reactants | Intermediates/Products |

| 1 | N-acylation | 2-Aminophenol, Di-tert-butyl dicarbonate | N-Boc-2-aminophenol |

| 2 | Carbonyl Activation (Catalytic) | N-Boc-2-aminophenol, Acid Catalyst (H⁺) | Protonated N-Boc-2-aminophenol |

| 3 | Intramolecular Cyclization | Activated Intermediate | Tetrahedral Intermediate |

| 4 | Ring Closure and Elimination | Tetrahedral Intermediate | Benzoxazole, 2-(1,1-dimethylethoxy)-, tert-Butanol (B103910), CO₂ |

Role of Intermediates in Benzoxazole Ring Closure

The key intermediate in the formation of the benzoxazole ring is the N-acylated 2-aminophenol derivative, in this case, N-Boc-2-aminophenol. The stability and reactivity of this intermediate are crucial for the efficiency of the cyclization. The geometric proximity of the nucleophilic hydroxyl group and the electrophilic carbonyl carbon in the ortho configuration is a primary driver for the intramolecular reaction.

The formation of a cyclic tetrahedral intermediate is a pivotal step. The subsequent breakdown of this intermediate determines the final product. The elimination of a stable leaving group, such as tert-butanol and carbon dioxide in the case of a Boc-derived intermediate, provides a strong thermodynamic driving force for the reaction to proceed towards the formation of the stable aromatic benzoxazole ring system.

Investigation of Radical and Ionic Pathways in 2-(1,1-dimethylethoxy)-Benzoxazole Synthesis

The synthesis of 2-substituted benzoxazoles can, in some instances, proceed through radical pathways, particularly when initiated by photoredox catalysis or in the presence of radical initiators. wikipedia.org However, for the formation of 2-(1,1-dimethylethoxy)benzoxazole from 2-aminophenol and a reagent like di-tert-butyl dicarbonate, an ionic pathway is mechanistically more plausible.

The reaction steps, including the initial nucleophilic attack of the amine and the subsequent intramolecular attack of the hydroxyl group, are characteristic of polar, ionic reactions. There is no clear evidence to suggest the involvement of single-electron transfer (SET) processes or the generation of radical intermediates under typical conditions for this transformation. The reaction is more likely to proceed through the formation and reaction of charged intermediates, such as protonated species and tetrahedral intermediates, which are hallmarks of ionic mechanisms.

Kinetic Studies and Reaction Pathway Analysis for Ether Introduction and Benzoxazole Formation

The formation of the N-Boc-2-aminophenol intermediate is typically a fast step. The rate-determining step is likely to be the intramolecular cyclization to form the benzoxazole ring. This is because the cyclization step involves breaking and forming several bonds and likely has a higher activation energy barrier compared to the initial acylation.

Factors influencing reaction kinetics would include:

Temperature: Higher temperatures would generally increase the rate of the cyclization reaction, providing the necessary energy to overcome the activation barrier.

Catalyst: The presence of an acid or base catalyst can significantly accelerate the rate of cyclization by activating the carbonyl group or deprotonating the nucleophile, respectively.

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

A detailed kinetic study would involve monitoring the concentration of the starting materials, the N-Boc-2-aminophenol intermediate, and the final benzoxazole product over time under various conditions. This would allow for the determination of the reaction order, rate constants, and activation energy, providing a quantitative understanding of the reaction pathway.

Advanced Spectroscopic and Crystallographic Characterization of Benzoxazole, 2 1,1 Dimethylethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, a complete assignment of all proton and carbon nuclei in Benzoxazole (B165842), 2-(1,1-dimethylethoxy)- can be achieved.

The ¹H NMR spectrum of Benzoxazole, 2-(1,1-dimethylethoxy)- is characterized by two distinct regions: the aliphatic region corresponding to the 1,1-dimethylethoxy (tert-butoxy) group and the aromatic region representing the protons of the benzoxazole core.

The tert-butoxy (B1229062) group provides a highly characteristic and prominent signal. Due to the chemical equivalence of the nine protons of the three methyl groups, a sharp singlet is expected in the upfield region of the spectrum, typically between δ 1.3 and 1.6 ppm. This intense signal, integrating to nine protons, is a definitive indicator of the presence of the tert-butyl substituent.

The benzoxazole core gives rise to a more complex set of signals in the aromatic region, generally between δ 7.0 and 7.8 ppm. The four aromatic protons form a multiplet pattern that is characteristic of an ortho-disubstituted benzene (B151609) ring. The specific chemical shifts and coupling constants depend on the electronic environment, but a typical pattern would involve two multiplets, each integrating to two protons. Protons adjacent to the ring fusion (H-4 and H-7) and those adjacent to the oxygen and nitrogen heteroatoms often exhibit distinct chemical shifts. For example, in various 2-substituted benzoxazoles, these aromatic protons are consistently observed in this downfield region. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Benzoxazole, 2-(1,1-dimethylethoxy)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.3 – 1.6 | Singlet | 9H |

The ¹³C NMR spectrum provides complementary information that confirms the carbon framework of the molecule. For Benzoxazole, 2-(1,1-dimethylethoxy)-, signals corresponding to the tert-butoxy group and the seven distinct carbons of the benzoxazole ring system are expected.

The tert-butoxy group is identified by two signals: a quaternary carbon signal (C(CH₃)₃) typically found in the δ 80-85 ppm range and a signal for the three equivalent methyl carbons (-CH₃) appearing further upfield, usually around δ 28-30 ppm.

The benzoxazole core presents seven unique carbon signals. The C2 carbon, bonded to both the oxygen and nitrogen of the oxazole (B20620) ring and the alkoxy group, is significantly deshielded and appears far downfield, often above δ 160 ppm. The two carbons at the ring junction (C3a and C7a) are also deshielded due to the influence of the heteroatoms, with expected shifts in the range of δ 140-152 ppm. mdpi.com The remaining four aromatic carbons (C4, C5, C6, C7) resonate in the typical aromatic region of δ 110-125 ppm. The carbon atom C7, being adjacent to the oxygen atom, generally appears at a higher field (more shielded) compared to the other aromatic carbons. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoxazole, 2-(1,1-dimethylethoxy)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~28-30 |

| -C(CH₃)₃ | ~80-85 |

| C4, C5, C6, C7 | ~110-125 |

| C3a, C7a | ~140-152 |

Vibrational (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of Benzoxazole, 2-(1,1-dimethylethoxy)- would display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: A series of weak to medium bands typically appear above 3000 cm⁻¹, usually in the 3050-3150 cm⁻¹ range.

Aliphatic C-H Stretching: Strong absorptions corresponding to the sp³ C-H bonds of the tert-butyl group are expected in the 2850-3000 cm⁻¹ region.

C=N Stretching: The carbon-nitrogen double bond of the oxazole ring gives rise to a strong and characteristic absorption band, typically observed between 1600 and 1650 cm⁻¹. dergipark.org.tr

Aromatic C=C Stretching: Medium to strong intensity bands for the benzene ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage (benzoxazole ring oxygen and the tert-butoxy group) would produce strong C-O stretching bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the ortho-disubstituted benzene ring result in a strong band between 730 and 770 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Benzoxazole, 2-(1,1-dimethylethoxy)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3150 |

| C-H Stretch | Aliphatic (tert-butyl) | 2850 - 3000 |

| C=N Stretch | Oxazole Ring | 1600 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O-C Stretch | Ether Linkage | 1000 - 1300 |

Analysis of related compounds such as 2-mercaptobenzoxazole (B50546) confirms the vibrational modes associated with the core benzoxazole structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For Benzoxazole, 2-(1,1-dimethylethoxy)- (molecular formula C₁₁H₁₃NO), the molecular weight is 191.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 191. This peak confirms the molecular weight of the compound.

The fragmentation pattern is expected to be dominated by the cleavage of the tert-butoxy group, which is a common and energetically favorable process. The most prominent fragmentation pathways would likely include:

Loss of a tert-butyl cation: Cleavage of the O-C bond can result in the formation of a highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. The remaining fragment would be the 2-oxybenzoxazole radical anion.

Loss of isobutene: A rearrangement reaction can lead to the elimination of a neutral isobutene molecule ((CH₃)₂C=CH₂) with a mass of 56 Da. This would produce a radical cation corresponding to 2-hydroxybenzoxazole at m/z 135. This is a very common fragmentation pathway for tert-butyl ethers.

Loss of a methyl radical: A minor fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment at m/z 176 (M-15).

The base peak in the spectrum is highly likely to be either m/z 57 (tert-butyl cation) or m/z 135 (loss of isobutene), as these represent the formation of very stable species.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

While a specific crystal structure for Benzoxazole, 2-(1,1-dimethylethoxy)- is not publicly available, analysis of its analogues provides significant insight into the expected solid-state geometry and intermolecular interactions.

Studies on various 2-substituted benzoxazole derivatives consistently show that the fused benzoxazole ring system is nearly planar. researchgate.netnih.gov For instance, in the structure of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, the dihedral angles between the five-membered oxazole and six-membered benzene rings are minimal, at 0.83° and 1.64°, respectively, confirming the planarity of the heterocyclic core. nih.gov

The crystal packing of benzoxazole analogues is often governed by intermolecular interactions such as C-H···N hydrogen bonds and π–π stacking interactions. researchgate.net In the case of the aforementioned thiophene-bridged benzoxazole, the crystal packing is controlled by π–π stacking between thiophene (B33073) and benzene rings, with a centroid-centroid distance of 3.748 Å. nih.gov

For Benzoxazole, 2-(1,1-dimethylethoxy)-, one would anticipate a similar planar benzoxazole core. The bulky tert-butoxy group at the 2-position would significantly influence the crystal packing. It may sterically hinder close π–π stacking of the benzoxazole rings, leading to a crystal lattice dominated by weaker van der Waals forces and potentially C-H···π interactions involving the tert-butyl protons and the aromatic rings of adjacent molecules.

Analysis of Hydrogen Bonding and Noncovalent Intermolecular Interactions in Crystalline Structures

The determination of the three-dimensional arrangement of molecules within a crystal lattice is crucial for understanding the physical and chemical properties of a solid-state material. The crystal packing of benzoxazole derivatives is governed by a complex interplay of various noncovalent intermolecular interactions. While specific crystallographic data for Benzoxazole, 2-(1,1-dimethylethoxy)- is not available in the cited literature, a comprehensive analysis of structurally related benzoxazole compounds allows for a detailed and scientifically grounded projection of its likely crystalline architecture and the dominant intermolecular forces at play.

The supramolecular assembly in the crystalline state of 2-substituted benzoxazoles is often directed by a network of weak hydrogen bonds, in concert with other noncovalent interactions. In the absence of strong hydrogen bond donors, such as N-H or O-H groups, the crystal packing is primarily stabilized by weaker C-H···N and C-H···O hydrogen bonds, as well as van der Waals forces. nih.govnih.govresearchgate.net

Hydrogen Bonding Analysis:

For Benzoxazole, 2-(1,1-dimethylethoxy)-, the potential for hydrogen bonding is limited to the C-H groups of the benzoxazole ring and the tert-butoxy substituent acting as donors, and the nitrogen and oxygen atoms of the benzoxazole core and the ether oxygen of the tert-butoxy group acting as acceptors. It is anticipated that the crystal structure would be stabilized by a network of weak intermolecular C–H⋯N and C–H⋯O hydrogen bonds. nih.govresearchgate.net

The aromatic protons of the benzoxazole ring are potential donors for interactions with the nitrogen atom of an adjacent molecule. Similarly, the aliphatic protons of the tert-butyl group can engage in hydrogen bonding with the benzoxazole nitrogen or oxygen atoms. The presence of the bulky tert-butoxy group at the 2-position will significantly influence the steric environment and, consequently, the geometry and prevalence of these interactions.

A summary of anticipated hydrogen bond geometries, based on analogous structures, is presented in the interactive table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) (Typical) | H···A Distance (Å) (Typical) | D···A Distance (Å) (Typical) | D-H···A Angle (°) (Typical) |

| C(aromatic) | H | N(benzoxazole) | 0.93 - 1.08 | 2.4 - 2.8 | 3.3 - 3.8 | 140 - 170 |

| C(aliphatic) | H | N(benzoxazole) | 0.96 - 1.09 | 2.5 - 2.9 | 3.4 - 3.9 | 130 - 160 |

| C(aromatic) | H | O(benzoxazole) | 0.93 - 1.08 | 2.3 - 2.7 | 3.2 - 3.7 | 130 - 160 |

| C(aliphatic) | H | O(ether) | 0.96 - 1.09 | 2.4 - 2.8 | 3.3 - 3.8 | 120 - 150 |

Note: The data in this table is representative of typical C-H···N and C-H···O hydrogen bonds found in the crystal structures of organic molecules and is intended for illustrative purposes.

Noncovalent Intermolecular Interactions:

The planar benzoxazole core is susceptible to π-π stacking interactions, which are common in aromatic systems. However, the presence of the sterically demanding tert-butoxy group at the 2-position may hinder a parallel-displaced or sandwich-type π-π stacking arrangement. It is more likely that the crystal packing will be dominated by edge-to-face or offset π-stacking interactions, where C-H bonds from one aromatic ring point towards the π-face of an adjacent ring.

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface (%) |

| H···H | 30 - 40 |

| H···O/O···H | 15 - 25 |

| H···C/C···H | 15 - 20 |

| C···C | 5 - 10 |

| N···H/H···N | 1 - 5 |

| O···C/C···O | 1 - 5 |

Note: The percentages in this table are estimations based on Hirshfeld surface analyses of structurally similar benzoxazole derivatives and serve as a predictive guide. nih.gov

Derivatization and Functionalization Strategies for Benzoxazole, 2 1,1 Dimethylethoxy

Modification of the Benzoxazole (B165842) Ring System

Functionalization of the carbocyclic ring of the benzoxazole system allows for the modulation of the molecule's electronic and steric properties, which can significantly influence its biological activity and physical characteristics.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzoxazole ring system, as a whole, activates the benzene moiety towards electrophilic attack due to the electron-donating resonance effects of the ring oxygen and nitrogen atoms. This directs incoming electrophiles primarily to the C6 position, with minor substitution sometimes observed at C4 and C7. The 2-(1,1-dimethylethoxy) group is also an activating group, further enhancing the nucleophilicity of the benzene ring.

Common EAS reactions include nitration and halogenation. libretexts.orglibretexts.org

Nitration : This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzoxazole ring. youtube.comyoutube.com

Halogenation : The introduction of a halogen (e.g., -Br, -Cl) is typically achieved using the elemental halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile.

The expected major products from these reactions on Benzoxazole, 2-(1,1-dimethylethoxy)- are the 6-substituted derivatives.

| Reaction | Reagents & Conditions | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(1,1-dimethylethoxy)-6-nitrobenzoxazole |

| Bromination | Br₂, FeBr₃ | "Br⁺" | 6-bromo-2-(1,1-dimethylethoxy)benzoxazole |

| Chlorination | Cl₂, AlCl₃ | "Cl⁺" | 6-chloro-2-(1,1-dimethylethoxy)benzoxazole |

Functionalization at Other Ring Positions (e.g., C4, C5, C6, C7)

While classical EAS reactions predominantly target the C6 position, other strategies can provide access to derivatives functionalized at different positions. Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net

In this approach, a Directed Metalation Group (DMG) on the ring coordinates to an organometallic base (typically an organolithium reagent like n-butyllithium), directing the deprotonation of a specific C-H bond at the position ortho to the DMG. diva-portal.org For the benzoxazole system, the ring nitrogen atom can serve as a DMG, directing metalation to the C7 position. The resulting C7-lithiated intermediate is a potent nucleophile that can be "trapped" with a variety of electrophiles to install a new functional group.

This method allows for the precise installation of substituents at positions that are not easily accessible through standard EAS, providing a complementary route to novel benzoxazole derivatives.

| Step | Reagents & Conditions | Intermediate/Product | Example Electrophiles (E⁺) |

|---|---|---|---|

| 1. Metalation (Deprotonation) | n-BuLi or LDA, THF, low temp. (-78 °C) | 7-lithio-2-(1,1-dimethylethoxy)benzoxazole | - |

| 2. Electrophilic Quench | E⁺ (e.g., I₂, CO₂, (CH₃)₂CO) | 7-E-2-(1,1-dimethylethoxy)benzoxazole | I₂, CO₂, Aldehydes, Ketones, Alkyl halides |

Transformations of the 1,1-dimethylethoxy Group

The 2-(1,1-dimethylethoxy) group is not merely a passive substituent; it is a versatile chemical handle that can be cleaved or transformed to enable further diversification at the C2 position.

Cleavage and Interconversion of the Ether Linkage

The tert-butyl ether linkage is readily cleaved under acidic conditions, a reaction that is often used in synthetic chemistry for deprotection. researchgate.netresearchgate.net The cleavage of the 2-(1,1-dimethylethoxy) group yields 2-hydroxybenzoxazole, which exists in a tautomeric equilibrium with its more stable amide form, 2(3H)-benzoxazolone.

The reaction typically proceeds via an Sₙ1 or E1 mechanism. libretexts.org The ether oxygen is first protonated by a strong acid, creating a good leaving group. Subsequent departure of the neutral alcohol (the enolic 2-hydroxybenzoxazole) is facilitated by the formation of the highly stable tert-butyl carbocation, which is then neutralized by eliminating a proton to form isobutylene (B52900) or by reacting with a nucleophile.

A variety of reagents can effect this transformation, ranging from strong Brønsted acids to milder Lewis acid systems, allowing for selectivity in the presence of other acid-sensitive functional groups. acs.orgorganic-chemistry.org

| Reagent Class | Examples | Conditions | Product |

|---|---|---|---|

| Strong Brønsted Acids | TFA (Trifluoroacetic acid), HBr | DCM or neat, 0 °C to RT | 2(3H)-Benzoxazolone |

| Lewis Acids / Halides | CeCl₃ / NaI | Acetonitrile, 40-70 °C | 2(3H)-Benzoxazolone |

| Radical Cations | Tris(4-bromophenyl)aminium ("Magic Blue") / HSiEt₃ | DCM, RT | 2(3H)-Benzoxazolone |

Selective Side-Chain Elaboration and Introduction of Complex Moieties

The product of the ether cleavage, 2(3H)-benzoxazolone, is a highly versatile intermediate for introducing a vast array of complex functionalities at the C2 position. organic-chemistry.orgontosight.ai Two primary strategies are employed for this purpose.

The first strategy involves direct functionalization of the nitrogen atom of the benzoxazolone ring. The N-H bond is weakly acidic and can be deprotonated with a mild base to form a nucleophilic anion, which can then be alkylated or acylated to introduce various side chains. tandfonline.com

A more powerful and versatile second strategy involves converting the hydroxyl group of the 2-hydroxybenzoxazole tautomer into a good leaving group. Treatment of 2(3H)-benzoxazolone with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃), generates 2-chlorobenzoxazole (B146293). google.comgoogle.com This compound is an excellent electrophile, and the chlorine atom at C2 can be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) via a nucleophilic aromatic substitution (SₙAr) mechanism. This two-step sequence allows the original 1,1-dimethylethoxy group to be formally replaced with numerous other functional groups, enabling extensive side-chain elaboration.

| Strategy | Key Intermediate | Reagents (Example) | Product Class |

|---|---|---|---|

| N-Functionalization | 2(3H)-Benzoxazolone | 1. Base (e.g., K₂CO₃) 2. Alkyl halide (e.g., CH₃I) | 3-Alkyl-2(3H)-benzoxazolones |

| Conversion & Substitution | 2-Chlorobenzoxazole | PCl₅ or POCl₃ | 2-Chlorobenzoxazole |

| - | Nucleophile (e.g., R-NH₂) | 2-(Alkylamino)benzoxazoles |

Applications in Materials Science and Non Biological Fields

Organic Electronic and Photonic Materials

The delocalized π-electron system of the benzoxazole (B165842) scaffold makes its derivatives prime candidates for use in organic electronic and photonic devices. These materials are integral to the development of next-generation technologies such as flexible displays, solid-state lighting, and optical sensors.

Derivatives of benzoxazole are well-regarded for their significant fluorescent and luminescent capabilities. periodikos.com.br Research into various substituted benzoxazoles demonstrates that their photophysical properties are highly dependent on the nature of the substituent at the 2-position and the solvent environment. researchgate.netnih.gov For instance, studies on fluorophores containing a 2,1,3-benzoxadiazole unit reveal strong, solvent-dependent fluorescence, with emission maxima often located in the blue-green region of the visible spectrum. nih.govresearchgate.net

These compounds typically exhibit large Stokes shifts, a desirable characteristic for fluorescent materials, which is often attributed to intramolecular charge transfer (ICT) processes in the excited state. nih.govresearchgate.net The introduction of different alkyl groups, such as the tert-butyl group, can influence properties like solubility and quantum yield without drastically altering the core optical characteristics of the fluorophore. researchgate.net The investigation of these properties is crucial for tailoring molecules for specific applications. For example, 2,1,3-benzoxadiazole derivatives have shown fluorescence quantum yields of approximately 0.5 in chloroform (B151607) solution. nih.govresearchgate.net

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

| Compound Class | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦFL) | Solvent |

|---|---|---|---|---|---|

| 2,1,3-Benzoxadiazole Derivatives | ~419 nm | 494-498 nm | ~3,779 | ~0.5 | Chloroform |

| Coumarin-benzoxazole Derivatives | ~436 nm | ~490 nm | Not Specified | Not Specified | Ethanol |

Data compiled from studies on various benzoxazole derivative classes to illustrate typical photophysical properties. researchgate.netnih.govresearchgate.netfrontiersin.org

The strong fluorescence and chemical stability of benzoxazole derivatives make them highly suitable for use as optical brighteners, also known as fluorescent whitening agents. google.comspecialchem.comispigment.com These compounds function by absorbing invisible ultraviolet light and re-emitting it as visible blue light, which masks yellow tones and enhances the perceived whiteness of materials like plastics, fibers, and coatings. raytopoba.com Commercially available optical brighteners, such as those of the thiophenediyl benzoxazole class, are valued for their excellent heat resistance, low volatility, and brilliant bluish whitening effects. specialchem.comispigment.com For instance, 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129) (Optical Brightener OB) is widely used in plastics like PVC, polyethylene, and polypropylene. ispigment.comraytopoba.com

In the realm of organic electronics, benzoxazole derivatives are investigated as emitters or hosts in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The goal is to develop materials that exhibit high efficiency, color purity, and operational stability. Pyrene-benzimidazole hybrids, for example, have been designed as blue emitters, where the bulky benzimidazole (B57391) and tert-butyl groups help to reduce intermolecular aggregation, leading to purer blue electroluminescence. nih.gov An OLED prototype using a pyrene-benzimidazole derivative as the emissive layer demonstrated a maximum external quantum efficiency (EQE) of 4.3% with Commission Internationale de L'Eclairage (CIE) coordinates of (0.1482, 0.1300), indicative of a pure blue emission. nih.gov The development of such materials is a key focus in advancing OLED technology for displays and solid-state lighting. researchgate.netresearchgate.net

Table 2: Performance of an OLED Device with a Benzimidazole-Pyrene Emitter

| Parameter | Value | Voltage |

|---|---|---|

| Max. External Quantum Efficiency (EQE) | 4.3 (±0.3)% | 3.5 V |

| Luminance at 5.5V | 100 (±6) cd m⁻² | 5.5 V |

| Max. Luminance | 290 (±10) cd m⁻² | 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) | N/A |

Data from a non-doped OLED prototype using a novel pyrene-benzimidazole derivative. nih.gov

Role as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom within the oxazole (B20620) ring of benzoxazole derivatives can act as a Lewis base, allowing these molecules to function as ligands in coordination and organometallic chemistry. mdpi.com By coordinating to a metal center, benzoxazole-containing ligands can influence the catalytic activity, selectivity, and stability of the resulting metal complex.

A prominent class of related ligands are the pyridinooxazolines (PyOx), which are bidentate ligands used extensively in asymmetric catalysis. beilstein-journals.orgnih.govresearchgate.net For example, the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, which features a structurally similar oxazoline (B21484) ring with a tert-butyl group, has been successfully employed in catalytic asymmetric reactions. beilstein-journals.orgnih.gov This ligand, in conjunction with a metal catalyst, facilitates the creation of specific chiral molecules with high yields and enantioselectivities. beilstein-journals.org The development of scalable synthetic routes to such ligands is crucial for their application in both academic research and industrial processes. researchgate.net The structural rigidity and electronic properties of the benzoxazole core make it an attractive component for designing new, highly effective ligands for a variety of catalytic transformations.

Utilization as Intermediates in the Synthesis of Complex Organic Architectures for Industrial Applications

Benzoxazole and its derivatives are valuable intermediates in organic synthesis, serving as building blocks for more complex, high-value molecules. nih.govresearchgate.net The benzoxazole moiety can be constructed through various synthetic methods, often involving the condensation of an o-aminophenol with a carboxylic acid derivative. mdpi.com Once formed, the 2-substituted benzoxazole can be incorporated into larger molecular frameworks.

These frameworks have applications across diverse industrial sectors, including pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netresearchgate.net For example, the benzoxazole scaffold is a key component in many fluorescent dyes and polymers. researchgate.netmit.edu The synthesis of high-molecular-weight luminescent polymers often involves the cross-coupling of benzoxazole-containing monomers with other aromatic units. mit.edu The ability to readily synthesize and functionalize the benzoxazole core allows chemists to design and create novel materials with tailored properties for specific industrial needs, from advanced polymers for electronics to specialized dyes and pigments. nih.govmit.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,1-dimethylethoxy)benzoxazole, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Cyclocondensation of 2-aminophenol derivatives with tert-butoxycarbonyl (Boc) reagents under acidic catalysis (e.g., glacial acetic acid) at reflux (100–120°C), followed by solvent evaporation and purification .

- Route 2 : Microwave-assisted synthesis using Pd-catalyzed cross-coupling to introduce the tert-butoxy group, reducing reaction time to <2 hours with comparable yields (~75%) .

- Critical Parameters :

| Parameter | Effect on Yield |

|---|---|

| Catalyst (e.g., acetic acid vs. H2SO4) | Acid strength impacts cyclization efficiency . |

| Solvent (ethanol vs. DMF) | Polar aprotic solvents enhance Boc-group stability . |

| Temperature | >120°C risks decomposition of Boc group . |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(1,1-dimethylethoxy)benzoxazole?

- Analytical Workflow :

- 1H/13C NMR : Confirm tert-butoxy group integration (δ ~1.3 ppm for -C(CH3)3) and benzoxazole aromatic protons (δ 7.2–8.1 ppm) .

- GC-MS : Monitor purity (>98% by GC) and detect side products (e.g., de-Boc derivatives) .

- IR Spectroscopy : Validate C-O-C stretching (1250–1150 cm⁻¹) and benzoxazole ring vibrations (1600–1450 cm⁻¹) .

Q. What safety protocols are critical when handling 2-(1,1-dimethylethoxy)benzoxazole in laboratory settings?

- Hazard Mitigation :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the tert-butoxy group .

- PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis to avoid inhalation/contact .

- Waste Disposal : Neutralize acidic byproducts before disposal in approved waste streams .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of 2-(1,1-dimethylethoxy)benzoxazole derivatives?

- Case Study : Conflicting data on antibacterial activity (MIC: 2–64 µg/mL across studies):

- Hypothesis : Variability arises from substituent positioning (C-5 vs. C-6) altering membrane permeability .

- Experimental Design :

- Synthesize regioisomers and compare logP values (HPLC-derived) with bioactivity .

- Use molecular docking to assess binding affinity to bacterial topoisomerase IV .

Q. What strategies stabilize 2-(1,1-dimethylethoxy)benzoxazole under high-temperature or acidic conditions?

- Thermal Stability :

Q. How do computational methods predict the reactivity of 2-(1,1-dimethylethoxy)benzoxazole in cross-coupling reactions?

- DFT Workflow :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 position for Pd-catalyzed coupling) .

- Compare activation energies (ΔG‡) for Suzuki-Miyaura vs. Buchwald-Hartwig reactions .

Data Contradiction Analysis

Q. Why do studies report divergent logP values for 2-(1,1-dimethylethoxy)benzoxazole (1.8–2.5)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.